吡啶并-3-基甲胺盐酸盐

描述

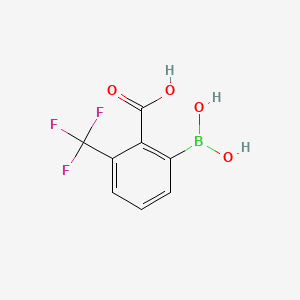

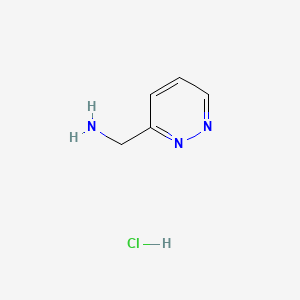

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the CAS number 1228788-25-7 . It is used for industrial and scientific research purposes .

Synthesis Analysis

While specific synthesis methods for Pyridazin-3-ylmethanamine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, is synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis

The molecular formula of Pyridazin-3-ylmethanamine hydrochloride is C5H8ClN3 . Its molecular weight is 145.59 .Physical And Chemical Properties Analysis

Pyridazin-3-ylmethanamine hydrochloride is a yellow to brown solid . and is stored at temperatures between 2-8°C .科学研究应用

吡啶并酮化合物和选择性 COX-2 抑制

研究表明,邻位双取代的吡啶并酮充当有效且选择性的 COX-2 抑制剂。一种特定的化合物 ABT-963 因其对 COX-2 高于 COX-1 的出色选择性而被发现,在动物模型中显示出显着的抗炎效力和胃安全性。这项研究表明在治疗与关节炎相关的疼痛和炎症方面具有潜在的治疗应用 (M. Asif, 2016).

吡啶并嗪和吡啶并唑类似物的合成方案

由于吡啶并嗪及其类似物的生物活性,尤其是与心血管系统相关的生物活性,它们的合成一直是化学研究的重点。它们的合成有几种方法涉及常规方法,突出了这些化合物在药物化学中的多功能性和潜力 (V. Jakhmola et al., 2016).

唑并[d]吡啶并酮在药物化学中

唑并[d]吡啶并酮衍生物与广泛的药理活性相关,包括抗糖尿病、抗哮喘、抗癌和抗菌活性。这突出了该支架在设计和开发新候选药物中的重要性,反映了与吡啶并-3-基甲胺盐酸盐相关的化合物在科学研究中的广泛应用 (O. Tan & Keriman Ozadali Sari, 2020).

杂环 N-氧化物分子在有机合成和药物应用中

杂环 N-氧化物衍生物的合成和化学,包括来自吡啶并嗪的衍生物,已针对它们在有机合成、催化和药物应用中的应用进行了广泛探索。这些化合物在形成金属配合物、设计催化剂和表现出显着的生物活性方面显示出潜力,表明在高级化学和药物开发研究中具有广泛的适用性 (Dongli Li et al., 2019).

安全和危害

The safety data sheet for Pyridazin-3-ylmethanamine hydrochloride suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors .

属性

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazin-3-ylmethanamine hydrochloride | |

CAS RN |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)